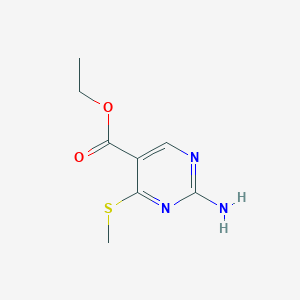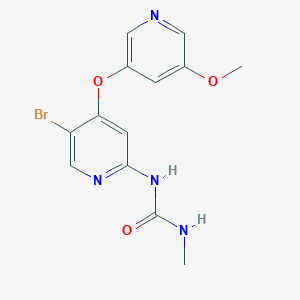
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 5th position of the pyridine ring, along with a urea moiety attached to the 3rd position. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the 5th position.
Coupling Reaction: The methoxylated intermediate is coupled with 3-methylurea under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar structural features but lacking the urea moiety.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Another similar compound with a different functional group attached to the pyridine ring.
Uniqueness
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is unique due to the presence of both the bromine and methoxy groups on the pyridine ring, along with the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13BrN4O3 |
|---|---|
Molecular Weight |
353.17 g/mol |
IUPAC Name |
1-[5-bromo-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-13(19)18-12-4-11(10(14)7-17-12)21-9-3-8(20-2)5-16-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
InChI Key |
GYPUOIYDYCGYRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=C(C(=C1)OC2=CN=CC(=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


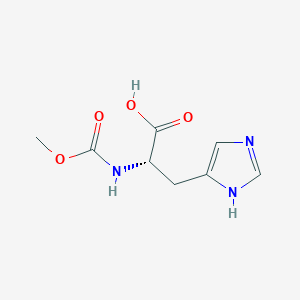

![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
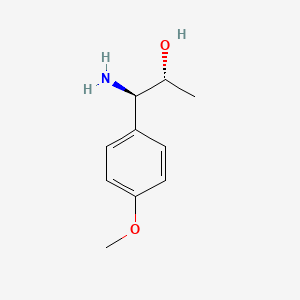
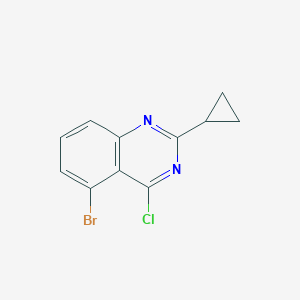
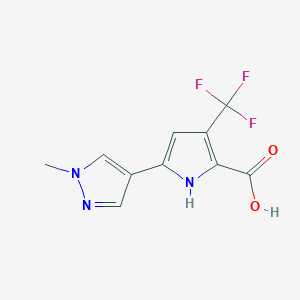
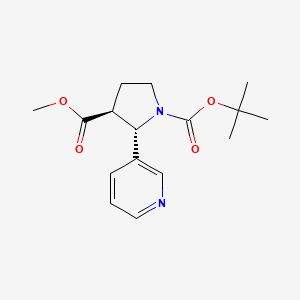
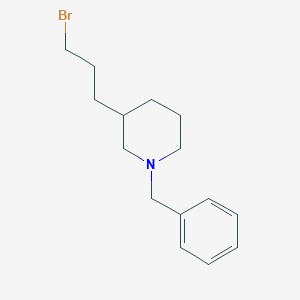
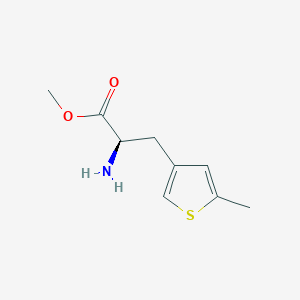
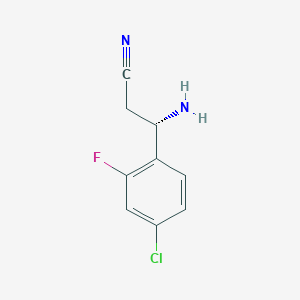
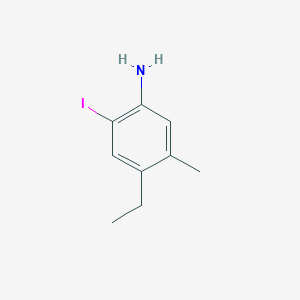
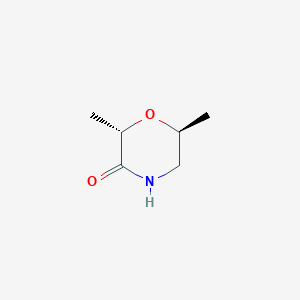
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
